VX-765 Demonstrates 100- to 10,000-Fold Caspase-1 Selectivity Over Caspase-3, -6, -7, -8, and -9
The active metabolite VRT-043198 exhibits 100- to 10,000-fold selectivity for caspase-1/ICE over other human caspases, as established in biochemical enzyme inhibition assays . This selectivity window is critical for experiments where apoptosis-related caspase inhibition would confound interpretation. In contrast, pan-caspase inhibitors such as Z-VAD-FMK broadly inhibit both inflammatory and apoptotic caspases without this discrimination .
| Evidence Dimension | Selectivity ratio (Ki comparator / Ki caspase-1) |
|---|---|
| Target Compound Data | Caspase-1 Ki = 0.8 nM; Caspase-3 Ki = 21.5 μM; Caspase-7 Ki = 16 μM; Caspase-8 Ki = 100 nM; Caspase-9 Ki = 1.03 μM |
| Comparator Or Baseline | Pan-caspase inhibitor Z-VAD-FMK (broad inhibition, IC50 ~39 μM for caspase-1 activity per literature) |
| Quantified Difference | 100- to 10,000-fold selectivity window; Caspase-3 selectivity >26,875-fold |
| Conditions | Cell-free enzyme inhibition assays; recombinant human caspases |
Why This Matters
For procurement decisions, this selectivity profile enables inflammasome-specific studies without the confounding effects on apoptosis that occur with pan-caspase inhibitors.
